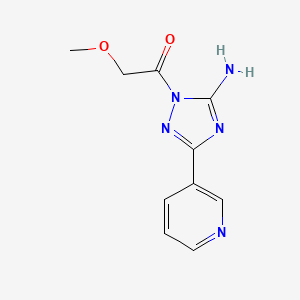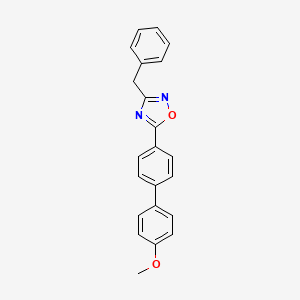
2-(4-methylphenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylphenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate, also known as TMB, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic properties. TMB belongs to the class of benzodioxane derivatives and is known for its anti-inflammatory, analgesic, and antioxidant properties. In
Mécanisme D'action
The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate involves the inhibition of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This compound also inhibits the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of antioxidant enzymes.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects. In a study conducted on rats, this compound was found to reduce the levels of IL-1β, IL-6, and TNF-α in the serum and colon tissues. This compound also reduced the levels of malondialdehyde (MDA), a marker of oxidative stress, and increased the levels of glutathione (GSH), an antioxidant enzyme. This compound has also been found to reduce the expression of COX-2 and iNOS in various cell lines, including RAW 264.7 macrophages and HCT116 colon cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methylphenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound is also soluble in organic solvents and can be easily dissolved in cell culture media. However, this compound has some limitations as well. It has poor aqueous solubility, which can limit its bioavailability in vivo. This compound also has a short half-life, which can limit its effectiveness in long-term studies.
Orientations Futures
There are several future directions for the research on 2-(4-methylphenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate. One potential direction is to explore the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound's antioxidant properties make it a potential candidate for the prevention and treatment of these diseases. Another potential direction is to explore the use of this compound in combination with other anti-inflammatory and antioxidant compounds to enhance its therapeutic effects. Finally, further research is needed to explore the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its effectiveness and safety in humans.
Conclusion
In conclusion, this compound is a promising compound with anti-inflammatory, analgesic, and antioxidant properties. Its mechanism of action involves the inhibition of pro-inflammatory cytokines, COX-2, and iNOS, as well as the activation of the Nrf2 pathway. This compound has significant biochemical and physiological effects and has several advantages for lab experiments. However, further research is needed to explore its potential therapeutic applications and to determine its effectiveness and safety in humans.
Méthodes De Synthèse
The synthesis of 2-(4-methylphenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate involves the reaction of 3,4,5-trimethoxybenzoic acid with 4-methylphenylacetic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white crystalline solid with a melting point of 140-144°C.
Applications De Recherche Scientifique
2-(4-methylphenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate has shown promising results in various scientific research studies. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and colitis. This compound has also been shown to have antioxidant properties, which can be beneficial in the prevention and treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-12-5-7-13(8-6-12)15(20)11-25-19(21)14-9-16(22-2)18(24-4)17(10-14)23-3/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIGDMKZEOXRNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-hydroxy-N'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B5856068.png)

![6-bromo-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5856096.png)
![N-[4-(aminosulfonyl)benzyl]-3-methyl-4-nitrobenzamide](/img/structure/B5856103.png)
![(2,5-dimethoxyphenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone](/img/structure/B5856114.png)
![5-[(1-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5856120.png)
![N-(4-chlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5856134.png)
![methyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5856141.png)


![17-{[(1-methyl-1H-indol-3-yl)methylene]amino}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5856175.png)
![N-benzyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5856181.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5856187.png)
